molecular formula C24H24N2O4S B11167772 N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide

N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide

Cat. No.: B11167772
M. Wt: 436.5 g/mol
InChI Key: UGDOYXHOWCDSKF-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide typically involves a multi-step process. The initial step often includes the preparation of the core benzamide structure, followed by the introduction of the 4-methylbenzyl and phenylsulfonyl groups. Common reagents used in these reactions include benzoyl chloride, 4-methylbenzylamine, and phenylsulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-2-hydroxy-N-phenylbenzamide: Shares a similar core structure but differs in the functional groups attached.

    Cyproheptadine: A related compound with different pharmacological properties.

Uniqueness

N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C24H24N2O4S/c1-18-11-13-19(14-12-18)17-25-24(28)21-9-5-6-10-22(21)26-23(27)15-16-31(29,30)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,25,28)(H,26,27)

InChI Key

UGDOYXHOWCDSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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